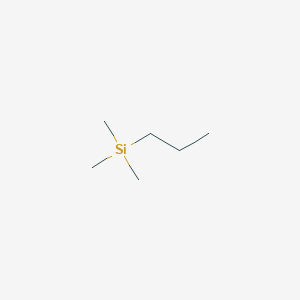Trimethyl(propyl)silane
CAS No.: 3510-70-1
Cat. No.: VC3874909
Molecular Formula: C6H16Si
Molecular Weight: 116.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3510-70-1 |
|---|---|
| Molecular Formula | C6H16Si |
| Molecular Weight | 116.28 g/mol |
| IUPAC Name | trimethyl(propyl)silane |
| Standard InChI | InChI=1S/C6H16Si/c1-5-6-7(2,3)4/h5-6H2,1-4H3 |
| Standard InChI Key | WNWMJFBAIXMNOF-UHFFFAOYSA-N |
| SMILES | CCC[Si](C)(C)C |
| Canonical SMILES | CCC[Si](C)(C)C |
| Boiling Point | 89.0 °C |
Introduction
Molecular Structure and Key Characteristics
Trimethyl(propyl)silane (C₆H₁₆Si) features a tetrahedral silicon center bonded to three methyl groups (-CH₃) and a propyl chain (-CH₂CH₂CH₃). This structure enables dual functionality: the methyl groups provide steric hindrance and hydrophobicity, while the propyl chain enhances flexibility and organic compatibility . The compound’s molecular weight is 116.28 g/mol, with a density of 0.79 g/cm³ at 25°C . It exhibits high solubility in nonpolar organic solvents like toluene and hexane, facilitating its integration into polymer matrices and surface treatments .
Key Physical Properties
| Property | Value/Description |
|---|---|
| Boiling Point | 142–144°C (at 760 mmHg) |
| Refractive Index | 1.412–1.415 |
| Flash Point | 28°C (closed cup) |
| Solubility | Miscible with hydrocarbons, ethers |
The compound’s thermal stability (up to 300°C) and resistance to hydrolysis make it suitable for high-temperature applications . Its low surface tension (18–20 mN/m) further enhances its efficacy as a surface modifier .
Synthesis and Industrial Production
Trimethyl(propyl)silane is synthesized via hydrolysis and condensation of alkoxysilane precursors. A representative method involves reacting propyltrichlorosilane with methanol under controlled conditions :
The reaction proceeds in an inert atmosphere to prevent oxidation, with triethylamine often added to neutralize HCl byproducts . Post-synthesis purification via vacuum distillation ensures ≥98% purity, critical for electronics-grade applications .
Recent patents highlight innovations in silane synthesis, such as σ-rearrangement reactions using methyl trichlorosilane, which achieve yields exceeding 95% . For instance, reacting [3-(trimethoxy silane)propyl] methyl carbamate with methyl trichlorosilane at 95–100°C produces high-purity derivatives . These methods prioritize scalability and safety, minimizing side reactions like isocyanate formation .
Comparative Analysis of Related Silanes
| Compound (CAS) | Key Applications | Differentiating Properties |
|---|---|---|
| 3-(Trimethoxysilyl)propyl methacrylate (2530-85-0) | UV-curable coatings | Dual reactivity (silane + acrylate) |
| Dimethyl(pentafluorophenyl)(3-(pentafluorophenyl)propyl)silane (21684-96-8) | Fluoropolymer composites | Enhanced chemical inertness |
| Tert-butyl(dimethyl)[[(2r)-2-methyl-3-(phenylsulfonyl)propyl]oxy]silane (220018-34-8) | High-stress composites | Sulfone group improves thermal stability |
Future Directions and Research Opportunities
Emerging applications in energy storage (e.g., lithium-ion battery binders) and biomedical engineering (e.g., bioadhesives) are under investigation . Advances in atom-efficient synthesis, such as photochemical silane functionalization, promise to reduce waste and energy consumption . Additionally, lifecycle assessments are needed to evaluate environmental persistence and recycling feasibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume